N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)15-11-12-5-3-4-6-16(12)23-18(15)21/h3-11H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIHJMCVSUDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Oxo 2h Chromene 3 Carboxamides
Foundational Synthetic Routes to the 2-oxo-2H-chromene-3-carboxylic Acid Precursors
The primary route for synthesizing the 2-oxo-2H-chromene-3-carboxylic acid precursor is the Knoevenagel condensation. researchgate.netbenthamdirect.com This classic reaction involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as diethyl malonate or Meldrum's acid, in the presence of a basic catalyst like piperidine. researchgate.netmdpi.com
The general mechanism proceeds as follows:
A base abstracts an acidic proton from the active methylene compound to form a carbanion.
The carbanion acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.
An intramolecular cyclization occurs, followed by the elimination of a small molecule (like water and ethanol (B145695) or acetone), leading to the formation of the coumarin (B35378) ring system. benthamdirect.com
Modern synthetic approaches have employed microwave irradiation to accelerate this reaction, significantly reducing reaction times from hours to minutes and often resulting in excellent yields with high purity, thereby representing a greener, more efficient alternative to conventional heating methods. benthamdirect.comresearchgate.net
Amide Bond Formation Strategies for N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Synthesis
The final step in the synthesis of the target compound is the formation of an amide bond between the 2-oxo-2H-chromene-3-carboxylic acid precursor and the amine, 4-ethoxyaniline.
The formation of the amide linkage is a cornerstone of organic synthesis. nih.govchimia.ch There are two primary strategies for this transformation in the context of coumarin chemistry:
Direct Aminolysis of Esters: A common method involves reacting the ethyl ester of the coumarin carboxylic acid (ethyl 2-oxo-2H-chromene-3-carboxylate) directly with the desired amine. mdpi.com The mixture is typically heated under reflux in a suitable solvent, such as ethanol. mdpi.comresearchgate.net This method is straightforward but may require extended reaction times.
Coupling Agent-Mediated Amidation: A more versatile approach involves activating the carboxylic acid group of the precursor directly using a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are frequently used. researchgate.netresearchgate.net These agents convert the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine (4-ethoxyaniline) to form the amide bond under mild conditions. nih.govyoutube.com
Optimizing the reaction is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-oxo-2H-chromene-3-carboxylic acid | 2-oxo-2H-chromene-3-carboxylic acid |
| Reagent | 4-ethoxyaniline | 4-ethoxyaniline | 4-ethoxyaniline |
| Solvent | Ethanol | Dichloromethane (DCM) | Solvent-free |
| Catalyst/Coupling Agent | None (thermal) | TBTU/Lutidine researchgate.net | Agro-waste extract (e.g., WEB) researchgate.net |
| Conditions | Reflux, 6-8 hours mdpi.com | Stirring, 0-5 °C to room temp researchgate.net | Microwave irradiation, 2-6 min researchgate.net |
| Typical Yield | Moderate to High | High | Excellent |
The use of microwave-assisted synthesis, particularly with green catalysts derived from agro-waste, has been shown to provide significant advantages, including shorter reaction times, higher yields, and simpler workup procedures, often eliminating the need for column chromatography. researchgate.net
Structural Characterization Techniques for Synthetic Validation
Once synthesized, the structure and purity of this compound must be rigorously confirmed using a combination of spectroscopic and analytical methods. researchgate.net
Spectroscopic techniques provide detailed information about the molecular structure of the compound. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: This technique identifies the different types of protons in the molecule. For this compound, characteristic signals would include a singlet for the C4 proton of the coumarin ring at a downfield shift (typically δ 8.5-8.9 ppm), distinct aromatic protons for both the coumarin and ethoxyphenyl rings, a quartet and a triplet for the ethoxy group (–O–CH₂–CH₃), and a singlet for the amide proton (N-H). mdpi.comnih.gov
¹³C-NMR: This spectrum reveals the different carbon environments. Key signals include those for the lactone and amide carbonyl carbons (C=O) in the range of δ 160-165 ppm, as well as distinct signals for the aromatic carbons and the carbons of the ethoxy group. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of the target compound would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3300 cm⁻¹), C=O stretching of the lactone (around 1700-1740 cm⁻¹), and C=O stretching of the amide (amide I band, around 1650-1680 cm⁻¹). nih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺. mdpi.com
| Technique | Expected Data for this compound |
| ¹H-NMR | Singlet (1H, C4-H of coumarin) ~δ 8.9 ppm; Multiplets (8H, Ar-H); Singlet (1H, NH); Quartet (2H, -OCH₂) ~δ 4.0 ppm; Triplet (3H, -CH₃) ~δ 1.4 ppm |
| ¹³C-NMR | Lactone C=O ~δ 161 ppm; Amide C=O ~δ 160 ppm; Signals for aromatic carbons; Signals for ethoxy group carbons (-OCH₂ ~δ 64 ppm, -CH₃ ~δ 15 ppm) |
| IR (cm⁻¹) | N-H stretch ~3250; Lactone C=O stretch ~1720; Amide C=O stretch ~1665 |
| MS (HRMS) | Calculated m/z for C₁₈H₁₅NO₄ [M+H]⁺ would match the experimentally found value. |
Strategic Derivatization for Structure-Activity Relationship (SAR) Exploration
The 2-oxo-2H-chromene-3-carboxamide scaffold is a versatile template for chemical modification to explore structure-activity relationships (SAR). By systematically altering substituents on both the N-phenyl ring and the coumarin ring system, researchers can probe the structural requirements for desired biological activities and optimize lead compounds.
The N-phenyl ring of the 2-oxo-2H-chromene-3-carboxamide core is a prime target for derivatization to investigate its influence on biological activity. Studies have shown that the nature and position of substituents on this ring can significantly impact the potency and selectivity of these compounds.
Research into the anticancer properties of coumarin-3-carboxamides revealed that the introduction of electron-withdrawing groups on the N-phenyl ring can enhance activity. For example, derivatives bearing 4-fluoro and 2,5-difluoro substituents on the benzamide (B126) moiety were identified as potent agents against certain cancer cell lines. In one study, a series of N-phenyl-2H-chromene-3-carboxamides were synthesized and evaluated for their radioprotective activities. nih.gov
In the context of enzyme inhibition, specific substitutions on the phenyl ring have led to highly potent and selective compounds. For instance, a study on monoamine oxidase B (MAO-B) inhibitors demonstrated that a methanesulfonyl group at the 4'-position of the N-phenyl substituent resulted in a compound with an exceptionally low IC50 value of 0.0014 µM. mdpi.com This highlights the profound effect that a single, well-placed functional group can have on biological activity.
Furthermore, investigations into the anti-inflammatory potential of N-(2-oxo-2H-chromen-3-yl)benzamides indicated that chloro substituents on the phenyl ring of the benzamide portion conferred significant activity. researchgate.net Specifically, compounds with a chlorine atom at the ortho or para position of the phenyl ring exhibited anti-inflammatory effects comparable to the standard drug diclofenac. researchgate.net
The following table summarizes the impact of various substituents on the N-phenyl ring on the biological activity of 2-oxo-2H-chromene-3-carboxamides, based on findings from different studies.
| Compound Derivative | Substituent on Phenyl Ring | Biological Activity Noted |
| N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | 4-Fluoro | Anticancer |
| N-(2,5-difluorophenyl)-2-oxo-2H-chromene-3-carboxamide | 2,5-Difluoro | Anticancer |
| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | 4-Methylsulfonyl | Potent and selective MAO-B inhibition mdpi.com |
| N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide | 2-Chloro | Anti-inflammatory researchgate.net |
| N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide | 4-Chloro | Anti-inflammatory researchgate.net |
The coumarin ring system itself offers multiple positions for substitution, allowing for a thorough exploration of the SAR. Modifications to the benzopyrone core can influence the molecule's electronic properties, planarity, and interactions with biological targets.
Systematic derivatization of the coumarin scaffold has been a fruitful strategy in medicinal chemistry. For example, the introduction of different substituents at various positions of the coumarin ring can modulate the biological activity of the resulting compounds. While not specifically focused on this compound, broader studies on coumarin derivatives provide valuable insights. For instance, the placement of alkyl or aryl groups at the 3-position of the coumarin ring has been shown to be a key determinant of activity for cannabinoid receptor agonists. universiteitleiden.nl
In the context of anticancer activity, a study on coumarin derivatives bearing a thiazole (B1198619) moiety revealed that an electron-donating methoxy (B1213986) group at the 7-position of the coumarin ring contributed to the antiproliferative effects against Ehrlich ascites carcinoma cells. This suggests that modifications at this position can be beneficial for enhancing certain biological activities.
The synthesis of various 3-substituted coumarin derivatives has also been explored to develop selective inhibitors of human carbonic anhydrase IX and XII. tandfonline.com These studies underscore the importance of the substituent at the 3-position in dictating the pharmacological profile of coumarin-based compounds.
The following table provides examples of how modifications to the coumarin ring system in related compounds have influenced their biological properties.
| Core Scaffold | Modification on Coumarin Ring | Biological Activity Noted |
| 3-Alkyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-one | 3-Butyl, 5-Hydroxy, 7-Substituted | CB2 selective agonism universiteitleiden.nl |
| 7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-one | 3-Propyl, 5-Hydroxy, 7-Substituted | CB2 selective agonism universiteitleiden.nl |
| 2-oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide derivative | 7-Methoxy | Antiproliferative |
| 4-(2-Oxo-2H-chromene-3-carbonyl)-N-phenylpiperazine-1-carbothioamide | 3-Carbonylpiperazine-1-carbothioamide | Carbonic anhydrase inhibition tandfonline.com |
Biological Activity Profiling and Molecular Mechanisms of Action
Antineoplastic Potentials and Cytotoxic Efficacy
Comprehensive studies detailing the antineoplastic and cytotoxic profile of N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide are not sufficiently documented in existing research. While related coumarin (B35378) compounds have demonstrated significant anticancer effects, specific data points for this molecule are required for a complete assessment.
Antiproliferative Activities against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Specific IC50 values and detailed antiproliferative activity data for this compound against the human breast cancer cell lines MCF-7 and MDA-MB-231 are not available in the reviewed scientific literature. Research on analogous coumarin structures suggests potential activity, but direct evidence for this compound is absent.
Induction of Apoptosis and Cell Cycle Modulation
There is a lack of specific studies investigating the capacity of this compound to induce apoptosis or modulate the cell cycle in cancer cells. The broader family of coumarins is known to trigger programmed cell death and cause cell cycle arrest, key mechanisms in cancer therapy. However, experiments to confirm these effects for this specific compound have not been published.
Targeting Multidrug Resistance Mechanisms
Information regarding the efficacy of this compound in overcoming multidrug resistance (MDR) in cancer cells is not present in the available literature. The ability to bypass or inhibit MDR proteins is a critical aspect of developing novel anticancer agents, but this has not been specifically evaluated for this compound.
Endoplasmic Reticulum (ER) Stress Pathway Activation (e.g., PERK/eIF2α/ATF4)
The role of this compound in activating the endoplasmic reticulum (ER) stress pathway, including key signaling molecules such as PERK, eIF2α, and ATF4, has not been a subject of published research. While some coumarin derivatives have been shown to induce ER stress, this specific mechanism remains unexplored for this molecule.
Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation
There are no available scientific reports detailing the effects of this compound on mitochondrial function or the generation of reactive oxygen species (ROS) in cancer cells. The induction of mitochondrial-mediated apoptosis through ROS production is a known mechanism for some anticancer compounds, but its relevance to this specific coumarin derivative has not been investigated.
Anti-Austerity Agent Properties in Cancer Therapy
The potential for this compound to act as an anti-austerity agent, a therapeutic strategy targeting the ability of cancer cells to survive in nutrient-deprived and hypoxic microenvironments, is not documented. While this is an emerging area of cancer research, specific studies linking this compound to anti-austerity properties are currently unavailable.
Enzymatic Inhibition and Neurological Target Engagement
The chromene-3-carboxamide scaffold has been identified as a privileged structure in the design of inhibitors for enzymes implicated in neurological disorders. The following subsections detail the inhibitory activities of these compounds against key enzymatic targets.
Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. researchgate.net Chromone-3-carboxamide derivatives have emerged as potent and selective inhibitors of human MAO-B (hMAO-B). researchgate.net
Research has demonstrated that chromone-3-carboxamides exhibit high selectivity for the hMAO-B isoform. researchgate.net Certain analogues within this class have displayed impressive potency, with IC50 values reaching the nanomolar range. researchgate.net Specifically, 3-carboxamido-7-substituted coumarins have shown significant promise for selective MAO-B inhibition. mdpi.comresearchgate.net The substitution pattern on the N-phenyl ring has been found to influence activity, with electron-withdrawing groups like fluorine enhancing potency. mdpi.com One of the most potent compounds identified in a study was N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, which exhibited an exceptionally low IC50 value of 0.0014 µM for hMAO-B. mdpi.com Another 2H-chromene-3-carboxamide derivative, compound 4d in a specific study, showed high MAO-B selectivity (64.5-fold over MAO-A) with an IC50 of 0.93 μM. researchgate.net
Table 1: MAO-B Inhibitory Activity of Selected Chromene-3-carboxamide Analogues
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | hMAO-B | 0.0014 | High |
| 2H-chromene-3-carboxamide derivative (4d) | hMAO-B | 0.93 | 64.5-fold vs MAO-A |
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing Alzheimer's disease. nih.gov Coumarin-3-carboxamide derivatives have been investigated as potential cholinesterase inhibitors.
A series of coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated for their inhibitory activity against AChE and BChE. dntb.gov.ua Many of these compounds displayed potent AChE inhibition, with moderate to weak activity against BChE. dntb.gov.ua For instance, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide showed more potent activity against AChE than the reference drug rivastigmine. dntb.gov.ua Furthermore, the introduction of a phenylcarbamate moiety to a 4-methyl-2-oxo-2H-chromen-7-yl scaffold resulted in potent AChE inhibitors, with one compound displaying an IC50 value of 13.5 ± 1.7 nM. nih.gov Theoretical studies involving 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide and its analogues have also indicated promising results for acetylcholinesterase inhibition. mdpi.com
Table 2: Cholinesterase Inhibitory Activity of Selected Coumarin Analogues
| Compound Class | Target Enzyme | Potency |
|---|---|---|
| Coumarin-3-carboxamide-N-morpholine hybrids | Acetylcholinesterase (AChE) | Potent inhibition, some more active than rivastigmine |
| Phenylcarbamate substituted 4-methyl-2-oxo-2H-chromen-7-yl derivatives | Acetylcholinesterase (AChE) | IC50 = 13.5 ± 1.7 nM for the most potent compound |
Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical strategy in the treatment of hormone-dependent breast cancer. Novel chromene derivatives bearing sulfonamide moieties have been designed and synthesized as potential aromatase inhibitors. nih.gov
In vitro studies on a breast cancer cell line (T47D) revealed that several of these synthesized compounds exhibited good to moderate anticancer activity. nih.gov A significant number of these potent compounds were found to exert their anticancer effects through the inhibition of aromatase. nih.gov One particular compound from this series demonstrated a significant inhibitory effect on aromatase activity, with an IC50 value of 4.66 μM. nih.gov This highlights the potential of the chromene scaffold in the development of novel aromatase inhibitors.
Table 3: Aromatase Inhibitory Activity of a Selected Chromene Sulfonamide Hybrid
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Chromene sulfonamide hybrid (Compound 18) | Aromatase | 4.66 |
Other Pharmacological Activities of Chromene-3-carboxamide Analogues
Beyond their effects on neurological enzymes, chromene-3-carboxamide analogues have been explored for a range of other pharmacological properties, including antimicrobial and antioxidant activities.
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Chromene-3-carboxamide derivatives have been evaluated for their potential in this area. nih.gov
A series of novel coumarin-3-carboxamide derivatives were synthesized and screened for their biological activities. nih.gov However, these specific compounds showed little to no activity against the tested gram-positive and gram-negative bacteria. nih.gov The study suggested that a free carboxylic acid at the C3 position of the coumarin ring might be crucial for antibacterial activity, as the carboxamide derivatives were inactive. nih.gov
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of novel antioxidants a significant area of research. Coumarin derivatives are recognized for their antioxidant potential. mdpi.com
The antioxidant activity of various coumarin derivatives has been investigated using methods such as the DPPH radical scavenging assay. researchgate.netmdpi.com The free radical scavenging activity of these compounds is often concentration-dependent. The antioxidant properties of 4-methyl chromen-2-one derivatives are attributed to the electron-donating nature of substituents like hydroxyl, methyl, and phenyl groups on the coumarin scaffold, which can reduce free radicals.
Anti-inflammatory Modulations
Extensive literature reviews did not yield specific studies detailing the anti-inflammatory modulations of the compound this compound. While the broader class of coumarin derivatives has been investigated for anti-inflammatory properties, research focusing solely on this specific chemical entity is not publicly available.
General studies on related coumarin-3-carboxamides have suggested potential mechanisms of action that could be relevant. These often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Additionally, some coumarin derivatives have been shown to modulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), by interfering with signaling pathways like NF-κB.
However, without direct experimental evidence for this compound, any discussion of its specific anti-inflammatory activity or molecular targets would be speculative. Therefore, no detailed research findings or data tables on its anti-inflammatory modulations can be presented. Further research is required to elucidate the specific biological activities and mechanisms of action of this particular compound.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Features for Enhanced Bioactivity
The fundamental structure of N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide comprises three key moieties: the 2-oxo-2H-chromene (coumarin) core, a carboxamide linker, and an N-(4-ethoxyphenyl) substituent. The spatial arrangement and electronic properties of these components are pivotal for its biological action. The coumarin (B35378) ring system is a well-established pharmacophore known for a wide range of biological activities. mdpi.com The 3-carboxamide linkage is a crucial feature, with studies on related compounds indicating its importance in molecular interactions.
Positional and Electronic Effects of Substituents on the N-Aryl Moiety
Substituents on the N-aryl ring play a significant role in modulating the bioactivity of coumarin-3-carboxamides. The nature and position of these substituents can influence the compound's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
For instance, in a series of related N-phenyl-4-oxo-4H-chromene-3-carboxamides, the presence of halogen substituents at the para-position of the phenyl ring was found to be a key determinant of their conformation. researchgate.net While this is a positional isomer of the compound , it highlights the importance of substitution on the N-aryl moiety.
The ethoxy group at the para-position of the phenyl ring in this compound is expected to have a significant impact on its properties. The electron-donating nature of the ethoxy group can influence the electron density of the entire molecule.
To illustrate the effect of substituents on the N-aryl moiety, the following table presents data from a study on related coumarin derivatives, showcasing how different substituents can modulate activity.
| Substituent at para-position of N-aryl ring | Nature of Substituent | Observed Effect on Bioactivity (Hypothetical for the target compound based on related studies) |
| -H | Neutral | Baseline activity |
| -F, -Cl, -Br, -I | Electron-withdrawing, Halogen | Can influence planarity and intermolecular interactions researchgate.net |
| -OCH3, -OC2H5 | Electron-donating | May enhance binding to specific targets through hydrogen bonding or electronic effects |
Influence of Modifications on the Chromene Ring System
Modifications to the coumarin ring system itself can profoundly alter the biological activity of the molecule. The planarity of the coumarin core is often crucial for its interaction with biological macromolecules. evitachem.com Substitutions at various positions on the chromene ring can lead to derivatives with enhanced or diminished activity.
For example, studies on other 3-substituted 2-oxo-2H-chromene derivatives have shown that the introduction of different functional groups on the coumarin ring can lead to a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties. nih.gov
The following table summarizes the potential influence of modifications on the chromene ring, based on general findings for coumarin derivatives.
| Position of Modification on Chromene Ring | Type of Modification | Potential Impact on Bioactivity |
| C6 | Introduction of electron-withdrawing groups | May enhance specific biological activities |
| C7 | Introduction of electron-donating groups | Can modulate fluorescence properties and biological interactions |
| C4 | Substitution | Can introduce steric hindrance and alter the overall shape of the molecule |
Conformational Analysis and Bioactive Conformations
In related N-(substituted phenyl)-4-oxo-4H-chromene-3-carboxamides, molecules have been observed to be essentially planar, exhibiting an anti conformation with respect to the C—N rotamer of the amide. researchgate.net The planarity of the coumarin core is a common feature in such compounds. evitachem.com The dihedral angle between the coumarin ring and the phenyl ring can vary depending on the substituents. nih.gov
The bioactive conformation, i.e., the specific spatial arrangement the molecule adopts when interacting with its biological target, is of paramount importance. Understanding this conformation is key to designing more potent analogues.
Development of SAR Models for Predictive Design
Based on the accumulated data from various coumarin derivatives, it is possible to develop Structure-Activity Relationship (SAR) models. These models can help in predicting the biological activity of novel, untested derivatives of this compound.
Key principles for predictive design would include:
Maintaining the 2-oxo-2H-chromene-3-carboxamide core: This scaffold appears essential for the baseline activity.
Systematic modification of the N-aryl substituent: Exploring a range of electronic and steric properties at the para-position (and other positions) of the phenyl ring could lead to optimized activity.
Strategic substitution on the chromene ring: Introducing small, specific functional groups at positions C6 or C7 could fine-tune the biological profile.
By systematically applying these principles, researchers can design and synthesize new analogues with potentially enhanced and more specific biological activities.
Computational Chemistry and Rational Drug Design Applications
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands like N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may bind to the active sites of protein targets. Studies on this class of compounds have explored their interactions with various enzymes, including casein kinase 2 (CK2), a protein kinase implicated in cancer. nih.govresearchgate.net
Molecular docking simulations for coumarin-3-carboxamide derivatives have successfully identified key features of the binding pockets of their target enzymes. nih.gov For instance, in studies with casein kinase 2 (CK2), the active site is characterized by a cavity where the coumarin (B35378) scaffold can anchor. nih.govresearchgate.net The simulations reveal that the binding is often stabilized by a network of specific interactions with key amino acid residues.
Key interactions typically observed for this class of compounds include:
Hydrogen Bonds: The carboxamide linker (-CONH-) is crucial for forming hydrogen bonds with residues in the active site. The oxygen and hydrogen atoms of the amide can act as hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The benzopyrone skeleton of the coumarin and the substituted phenyl ring (the ethoxyphenyl group) often engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket, which is critical for ligand stability and affinity. mdpi.com
Pi-Stacking Interactions: The aromatic rings of the coumarin core and the phenyl substituent can form favorable pi-pi stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target's active site.
A representative summary of key interacting residues for coumarin derivatives in the active site of a target like CK2 is presented below.
| Interaction Type | Key Amino Acid Residues (Example: CK2) | Contributing Moiety of Ligand |
| Hydrogen Bonding | Val116, Asp175, Glu114 | Carboxamide linker, Coumarin oxygen atoms |
| Hydrophobic Interactions | Ile66, Val67, Ile95, Met163 | Coumarin scaffold, Ethoxyphenyl group |
| Electrostatic Interactions | Lys68 | Polar groups on the coumarin ring |
This table is illustrative of typical interactions found in docking studies of coumarin derivatives.
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the receptor-ligand interaction. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies allow researchers to compare the predicted affinities of a series of derivatives, such as different substitutions on the N-phenyl ring of the coumarin-3-carboxamide core.
The predicted binding orientation, or "pose," shows the three-dimensional arrangement of the ligand within the binding site. For this compound, the ethoxy group's position and orientation can significantly influence binding affinity by accessing specific sub-pockets within the active site. These predictions are crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain derivatives exhibit higher biological activity than others. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For coumarin derivatives, QSAR models are developed to predict their bioactivity and guide the design of new, more potent analogues.
Both 2D and 3D-QSAR methodologies have been applied to coumarin-based compounds.
2D-QSAR: This approach correlates biological activity with physicochemical descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices.
3D-QSAR: This more advanced method considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods require the alignment of the series of molecules and generate 3D contour maps that show where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease biological activity. A 3D-QSAR study on related coumarin derivatives highlighted the importance of specific spatial arrangements of functional groups for potent activity. mdpi.com
A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models are derived from a set of active molecules and typically include features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For coumarin-3-carboxamide derivatives, pharmacophore models have been developed based on their activity as, for example, HIV-integrase inhibitors. A typical pharmacophore model for this class might include:
An aromatic ring feature corresponding to the coumarin scaffold.
A hydrogen bond acceptor feature from the carbonyl oxygen of the coumarin.
A hydrogen bond donor/acceptor pair from the carboxamide linker.
A hydrophobic/aromatic feature representing the N-phenyl ring.
These models serve as 3D search queries for virtual screening of large chemical databases to identify new, structurally diverse compounds with the potential for similar biological activity. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations provide deeper insights into the stability of the binding pose predicted by docking.
For coumarin derivatives, MD simulations have been used to: mdpi.com
Assess Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can verify if the ligand remains stably bound within the active site or if it dissociates. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein are monitored to assess stability.
Analyze Key Interactions Over Time: MD allows for the analysis of the persistence of crucial interactions (e.g., hydrogen bonds) identified in docking. It can reveal which interactions are stable and which are transient.
Reveal Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein's active site might adjust to accommodate the ligand (induced fit) and what conformational changes the ligand itself undergoes upon binding.
These simulations provide a more realistic and rigorous assessment of the receptor-ligand interaction, complementing the predictions from molecular docking and QSAR studies. mdpi.com
In Silico ADME Prediction in Drug Design
The prediction of ADME properties is a critical step in the early phases of drug discovery, as it helps to identify compounds with a higher probability of success in clinical trials. For the coumarin-3-carboxamide family, various software and web-based tools are employed to calculate key physicochemical and pharmacokinetic parameters. These predictions are typically based on the compound's structure and include estimations of oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes.
Although a specific data table for this compound is not available in the cited literature, studies on analogous coumarin derivatives demonstrate the common practice of such predictions. For instance, in silico analysis of a styrene (B11656) substituted biscoumarin predicted an intestinal absorption rate of 95.57% and a strong plasma protein binding capacity of 99.08%. nih.gov Another study focusing on a novel coumarin derivative highlighted its favorable ADME properties, including high gastrointestinal absorption, as predicted by computational tools. jchr.org These examples underscore the utility of in silico methods in assessing the drug-like qualities of coumarin-based compounds.
The general approach to predicting the ADME profile for a compound like this compound would involve the calculation of parameters such as those listed in the conceptual table below.
| ADME Parameter | Predicted Property | Importance in Drug Design |
|---|---|---|
| Molecular Weight | Calculated based on chemical formula | Influences solubility, permeability, and overall size; typically <500 g/mol is preferred (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | Calculated partition coefficient between octanol (B41247) and water | Affects absorption, distribution, and metabolism; a value <5 is generally favored. |
| Hydrogen Bond Donors/Acceptors | Count of N-H, O-H bonds (donors) and N, O atoms (acceptors) | Impacts solubility and membrane permeability; typically ≤5 donors and ≤10 acceptors are desirable. |
| Topological Polar Surface Area (TPSA) | Calculated surface area of polar atoms | Correlates with intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility | Predicted solubility in water | Crucial for absorption and formulation. |
| Intestinal Absorption | Predicted percentage of absorption from the gut | A key determinant of oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Prediction of the ability to cross into the central nervous system | Important for CNS-targeting drugs and for avoiding CNS side effects for peripherally acting drugs. |
| Cytochrome P450 (CYP) Inhibition | Prediction of inhibition of major metabolic enzymes | Helps in assessing the potential for drug-drug interactions. |
Virtual Screening for Identification of Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When a compound like this compound shows promising biological activity, its chemical structure can be used as a starting point for virtual screening campaigns to discover novel scaffolds with potentially improved or different activities.
This can be achieved through two main approaches: ligand-based virtual screening and structure-based virtual screening. In ligand-based screening, the known active compound is used as a template to find other molecules in a database with similar properties (e.g., shape, pharmacophores). In structure-based virtual screening, the 3D structure of the biological target is used to dock and score candidate molecules from a library, predicting their binding affinity and mode.
While there are no specific reports of this compound being used as a query for virtual screening to identify novel scaffolds, the broader class of coumarin-3-carboxamides has been the subject of such computational explorations. For example, molecular docking studies have been performed on novel coumarin-3-carboxamide derivatives to evaluate their potential as inhibitors of targets like eukaryotic elongation factor-2 kinase (eEF-2K) and casein kinase 2 (CK2). nih.govnih.gov These studies help in understanding the structure-activity relationships and in identifying key interactions that can be used to design new and more potent inhibitors.
The process of using a compound like this compound in a virtual screening workflow to identify new scaffolds would conceptually lead to the identification of diverse chemical structures that share key binding features, as illustrated in the hypothetical table below.
| Original Scaffold | Virtual Screening Method | Hypothetical Novel Scaffold Identified | Potential Advantage |
|---|---|---|---|
| Coumarin-3-carboxamide | Pharmacophore-based screening | Quinoline-carboxamide | Improved metabolic stability or different selectivity profile. |
| Coumarin-3-carboxamide | Shape-based screening | Benzothiazole-amide | Novel intellectual property, altered physical properties. |
| Coumarin-3-carboxamide | Structure-based docking against a specific kinase | Thieno[2,3-d]pyrimidine | Potentially higher binding affinity or novel binding mode. |
Challenges and Future Perspectives in Chromene 3 Carboxamide Research
Overcoming Selectivity Challenges among Related Biological Targets
A significant hurdle in the development of chromene-3-carboxamide derivatives is achieving high selectivity for the intended biological target. Many enzymes and receptors share structural similarities, particularly in their binding sites. This can lead to off-target effects, where a drug molecule interacts with unintended proteins, potentially causing adverse effects and reducing therapeutic efficacy. For N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, future research would need to focus on identifying its specific molecular targets and then rationally designing modifications to the core structure to enhance its binding affinity for the desired target over others. This involves detailed structure-activity relationship (SAR) studies to understand how different functional groups on the chromene and the N-phenyl rings influence target binding and selectivity.
Development of Advanced Synthetic Methodologies for Diversification
The ability to synthesize a wide variety of derivatives is crucial for exploring the chemical space around a lead compound and optimizing its properties. While methods for the synthesis of the basic chromene-3-carboxamide scaffold exist, the development of more advanced and efficient synthetic methodologies is a continuous pursuit. researchgate.net For this compound, future synthetic efforts could focus on:
Combinatorial Chemistry: Developing high-throughput methods to create large libraries of related compounds with diverse substitutions on both the chromene and the ethoxyphenyl moieties.
Late-Stage Functionalization: Creating new chemical reactions that allow for the modification of the core structure at a late stage of the synthesis, providing rapid access to a wide range of analogs.
Green Chemistry Approaches: Designing syntheses that are more environmentally friendly, using less hazardous reagents and solvents, and improving atom economy.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Understanding the precise mechanism of action of a drug candidate is fundamental to its development. The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. For this compound, a multi-omics approach could elucidate how the compound affects cellular processes on a global scale. This would involve treating cells or model organisms with the compound and then analyzing the changes in gene expression, protein levels, and metabolic profiles. Integrating this vast amount of data can help to identify the primary target of the compound, as well as the downstream signaling pathways and cellular responses it modulates. This comprehensive understanding is invaluable for predicting both efficacy and potential toxicity.
Exploration of New Therapeutic Applications Beyond Current Focus Areas
The chromene-3-carboxamide scaffold has been primarily investigated for its anticancer and antimicrobial activities. nih.govnih.gov However, the structural versatility of this class of compounds suggests that they may have potential in other therapeutic areas as well. Future research on this compound could involve screening it against a broader range of biological targets associated with other diseases, such as:
Neurodegenerative Diseases: Targeting enzymes or receptors implicated in conditions like Alzheimer's or Parkinson's disease.
Inflammatory Disorders: Investigating its potential to modulate inflammatory pathways.
Viral Infections: Screening for activity against viral enzymes or entry mechanisms.
This exploration of new therapeutic avenues could uncover novel and unexpected applications for this class of compounds.
Rational Design Principles for Targeted Drug Development
Rational drug design is a strategy that relies on a detailed understanding of the three-dimensional structure of the biological target. By knowing the shape and properties of the target's binding site, it is possible to design molecules that fit precisely and have a high affinity. Should a specific biological target for this compound be identified, rational design principles would be central to its further development. This would involve:
X-ray Crystallography or Cryo-EM: Determining the high-resolution structure of the compound bound to its target protein.
Computational Modeling: Using computer simulations to predict how modifications to the compound's structure would affect its binding and to design new derivatives with improved properties.
Structure-Based Drug Design: Iteratively synthesizing and testing new designs based on the structural information to optimize potency and selectivity.
By applying these principles, researchers can move away from traditional trial-and-error approaches and towards a more targeted and efficient method of drug discovery.
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodology : Apply the Chou-Talalay combination index (CI) method using CompuSyn. Test ratios (1:1 to 1:4) in 2D/3D cell cultures. Isobolograms and Bliss independence models identify additive/synergistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
